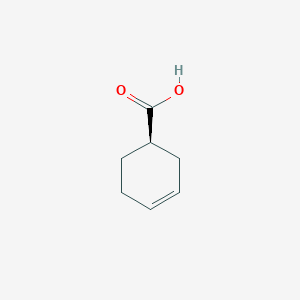

2-(Dimethylamino)-2-phenylacetic acid

説明

Synthesis Analysis

The synthesis of compounds related to 2-(Dimethylamino)-2-phenylacetic acid involves multiple steps, including [2+2] cycloadditions, carboxylations, and transformations involving dimethyl carbonate. For instance, the reaction of 2-(phenylamino)- and 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate led to the formation of pyridines through a sequence initiated by a [2 + 2] cycloaddition (Alajarín et al., 2006). Additionally, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid was achieved through carboxylation and further reactions (Khristolyubov et al., 2021).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(Dimethylamino)-2-phenylacetic acid and related compounds has been elucidated through X-ray diffraction and computational methods. These studies provide insights into the geometrical configuration, electronic structure, and intermolecular interactions within these molecules (Zheng et al., 2009).

Chemical Reactions and Properties

Various chemical reactions involving 2-(Dimethylamino)-2-phenylacetic acid derivatives have been explored, demonstrating the compound's versatility in organic synthesis. Reactions include cycloadditions, N-demethylation under photoredox conditions, and transformations leading to the synthesis of cyclic depsipeptides (Obrecht & Heimgartner, 1987).

科学的研究の応用

1. Stimuli-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene

- Application Summary : This compound is used to create polymersomes, which are vesicles delimited by a polymeric double layer. These polymersomes are more robust than liposomes and can respond to changes in pH, temperature, and other conditions .

- Method of Application : The compound is synthesized into diblock copolymers via RAFT . The properties of these polymersomes, including their response to pH and temperature, are then studied .

- Results : The polymersomes were found to have a hydrophilic inner core and a diameter of around 80 nm . They may be used as a platform for gene delivery and nanoreactors .

2. Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel

- Application Summary : This compound is used to create nanogels that can inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .

- Method of Application : The compound is synthesized into nanogels via dispersion polymerization . The bactericidal activity of the nanogels is then assessed .

- Results : The nanogels were found to be effective bactericidal agents against both tested bacteria .

3. Preparation of Amphiphilic Copolymers

- Application Summary : The compound is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2-(dimethylamino)ethyl methacrylate]. These copolymers are multi-stimuli-responsive and have potential applications in a wide range of fields .

- Method of Application : The compound is synthesized into well-defined PDMAEMA via atom transfer radical polymerization (ATRP) and its partial and complete quaternization with iodomethane (CH3I). The reaction of PDMAEMA and three qPDMAEMA of different degrees of quaternization with a base in an aqueous medium was monitored by 1H NMR .

- Results : It was found that under mild conditions, qPDMAEMA side groups slowly degrade to poly [methacrylic acid] (PMAA), meaning that via consecutive quaternization and hydrolysis, a large variety of desired, cationic, anionic, and zwitterionic copolymers can be synthesized with precise control .

4. Production of Cationic Polymers

- Application Summary : The compound is used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

5. Separation of Oil/Water Mixtures

- Application Summary : The compound can be used to separate oil/water mixtures like silicone oil .

- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : Water can pass through the processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .

6. pH and Temperature-Responsive Behavior

- Application Summary : The compound 2-(dimethylamino)ethyl methacrylate (DMAEMA), which is similar to the compound you mentioned, is known to show pH-responsive behavior . At low pH, tertiary amines are protonated to render water-soluble PDMAEMA, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups were deprotonated to render it water-insoluble .

- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

将来の方向性

While specific future directions for “2-(Dimethylamino)-2-phenylacetic acid” were not found, there are studies discussing the future directions of related compounds. For instance, atom transfer radical polymerizations, which can involve “2-(Dimethylamino)ethyl methacrylate”, are recognized as emerging technologies with the potential to make our planet more sustainable .

特性

IUPAC Name |

2-(dimethylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBRLOZPSSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311293 | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-2-phenylacetic acid | |

CAS RN |

14758-99-7 | |

| Record name | 14758-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

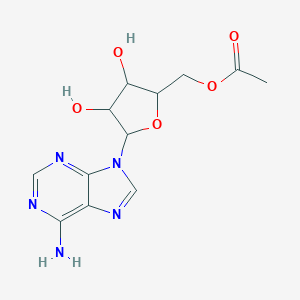

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

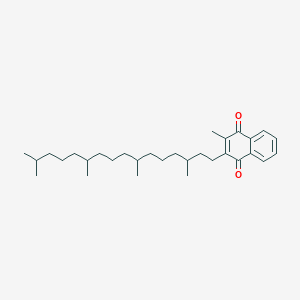

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

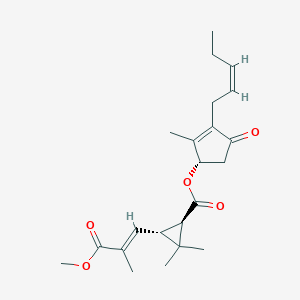

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)